1-(4-(Bromomethyl)-2-iodophenyl)-3-chloropropan-1-one
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Overview
Description
1-(4-(Bromomethyl)-2-iodophenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, an iodine atom, and a chloropropanone moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-iodophenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a methyl group followed by iodination and chlorination reactions. For example, the bromination of a methyl group can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide . The iodination step can be performed using iodine and a suitable oxidizing agent . Finally, the chlorination of the propanone moiety can be carried out using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial methods may employ safer and more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-2-iodophenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine or iodine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
1-(4-(Bromomethyl)-2-iodophenyl)-3-chloropropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-iodophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets and pathways. The bromomethyl and iodophenyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function . Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(bromomethyl)furazan: This compound features two bromomethyl groups and a furazan ring, making it structurally similar to 1-(4-(Bromomethyl)-2-iodophenyl)-3-chloropropan-1-one.
Methyl 4-(bromomethyl)benzoate: This compound contains a bromomethyl group and a benzoate moiety, similar to the bromomethyl and iodophenyl groups in this compound.
Uniqueness
This compound is unique due to the presence of both bromomethyl and iodophenyl groups, which provide distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of applications in synthesis and research .
Properties
Molecular Formula |
C10H9BrClIO |
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Molecular Weight |
387.44 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-iodophenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClIO/c11-6-7-1-2-8(9(13)5-7)10(14)3-4-12/h1-2,5H,3-4,6H2 |
InChI Key |
UCOVMCPDYPFSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)C(=O)CCCl |
Origin of Product |
United States |
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